molecular formula C20H23N3O5S B2706380 methyl 4-({[2-(furan-2-yl)-2-(thiomorpholin-4-yl)ethyl]carbamoyl}formamido)benzoate CAS No. 2034573-13-0

methyl 4-({[2-(furan-2-yl)-2-(thiomorpholin-4-yl)ethyl]carbamoyl}formamido)benzoate

Cat. No.: B2706380
CAS No.: 2034573-13-0
M. Wt: 417.48
InChI Key: XCDBPSSTSUHFAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

methyl 4-({[2-(furan-2-yl)-2-(thiomorpholin-4-yl)ethyl]carbamoyl}formamido)benzoate is a complex organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[2-(furan-2-yl)-2-(thiomorpholin-4-yl)ethyl]carbamoyl}formamido)benzoate typically involves multiple steps, including the formation of the furan ring, the introduction of the thiomorpholine group, and the final esterification to form the benzoate ester. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

methyl 4-({[2-(furan-2-yl)-2-(thiomorpholin-4-yl)ethyl]carbamoyl}formamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction can produce dihydrofuran derivatives .

Scientific Research Applications

methyl 4-({[2-(furan-2-yl)-2-(thiomorpholin-4-yl)ethyl]carbamoyl}formamido)benzoate has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 4-({[2-(furan-2-yl)-2-(thiomorpholin-4-yl)ethyl]carbamoyl}formamido)benzoate involves its interaction with specific molecular targets. The furan ring and thiomorpholine moiety can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 4-({[2-(furan-2-yl)-2-(thiomorpholin-4-yl)ethyl]carbamoyl}formamido)benzoate is unique due to its combination of a furan ring, thiomorpholine moiety, and benzoate ester.

Properties

IUPAC Name

methyl 4-[[2-[[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]amino]-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c1-27-20(26)14-4-6-15(7-5-14)22-19(25)18(24)21-13-16(17-3-2-10-28-17)23-8-11-29-12-9-23/h2-7,10,16H,8-9,11-13H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDBPSSTSUHFAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.